molecular formula C18H16N2O4 B5118014 4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione

4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione

Cat. No. B5118014
M. Wt: 324.3 g/mol
InChI Key: BPNUQQSCDCBEAN-UVTDQMKNSA-N
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Description

4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that belongs to the family of pyrazolidinedione derivatives. It has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It may also act by inhibiting the activity of cyclooxygenase enzymes.
Biochemical and Physiological Effects:
4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. In addition, it has been shown to reduce fever and pain in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione in lab experiments include its relatively low cost and ease of synthesis. It also exhibits a broad range of pharmacological activities, making it a versatile compound for various applications. However, its limitations include its low solubility in water, which may limit its bioavailability in vivo. It may also exhibit toxicity at high doses, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential applications in other fields, such as agriculture and industry. Further studies are also needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione can be achieved through various methods. One of the most common methods is the condensation reaction of 4-methylacetophenone and 2-hydroxy-3-methoxybenzaldehyde in the presence of pyrazolidinedione. This reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions.

Scientific Research Applications

4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been extensively studied for its potential applications in medicine. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an antitumor agent.

properties

IUPAC Name

(4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-6-8-13(9-7-11)20-18(23)14(17(22)19-20)10-12-4-3-5-15(24-2)16(12)21/h3-10,21H,1-2H3,(H,19,22)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNUQQSCDCBEAN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione

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